

# Spectroscopic and Synthetic Profile of 1-BOC-4-(tosyloxy)piperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-BOC-4-(tosyloxy)piperidine

Cat. No.: B051092

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This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **1-BOC-4-(tosyloxy)piperidine**, a key intermediate in medicinal chemistry and organic synthesis. The strategic placement of the bulky tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen and the versatile p-toluenesulfonyl (tosyl) leaving group at the 4-position makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules.<sup>[1]</sup>

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>25</sub> NO <sub>5</sub> S
Molecular Weight	355.45 g/mol
Appearance	White to off-white solid
Melting Point	96.0 to 100.0 °C <sup>[1]</sup>

## Spectroscopic Data

The structural integrity and purity of **1-BOC-4-(tosyloxy)piperidine** are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-BOC-4-(tosyloxy)piperidine** in solution.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Ar-H (ortho to SO <sub>2</sub> )
7.35	d	2H	Ar-H (ortho to CH <sub>3</sub> )
4.65	m	1H	OCH
3.65	m	2H	N-CH <sub>2</sub> (axial)
3.15	m	2H	N-CH <sub>2</sub> (equatorial)
2.44	s	3H	Ar-CH <sub>3</sub>
1.85	m	2H	CH <sub>2</sub> (axial)
1.65	m	2H	CH <sub>2</sub> (equatorial)
1.44	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
154.5	C=O (BOC)
144.8	Ar-C (ipso to SO <sub>2</sub> )
134.1	Ar-C (ipso to CH <sub>3</sub> )
129.9	Ar-CH
127.6	Ar-CH
79.8	C(CH <sub>3</sub> ) <sub>3</sub>
76.5	OCH
41.5	N-CH <sub>2</sub>
32.5	CH <sub>2</sub>
28.4	C(CH <sub>3</sub> ) <sub>3</sub>
21.6	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
1685	Strong	C=O stretch (urethane)
1360, 1170	Strong	S=O stretch (sulfonate)
1160	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
356	$[M+H]^+$
300	$[M - C_4H_9O + H]^+$ (Loss of tert-butoxy group)
256	$[M - C_5H_9O_2 + H]^+$ (Loss of BOC group)
184	$[M - C_7H_7SO_2]^+$ (Loss of tosyl group)
155	$[C_7H_7SO_2]^+$ (Tosyl cation)
57	$[C_4H_9]^+$ (tert-butyl cation)

## Experimental Protocols

The synthesis of **1-BOC-4-(tosyloxy)piperidine** is typically achieved through the tosylation of 1-BOC-4-hydroxypiperidine.

### Synthesis of 1-BOC-4-(tosyloxy)piperidine

Materials:

- 1-BOC-4-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

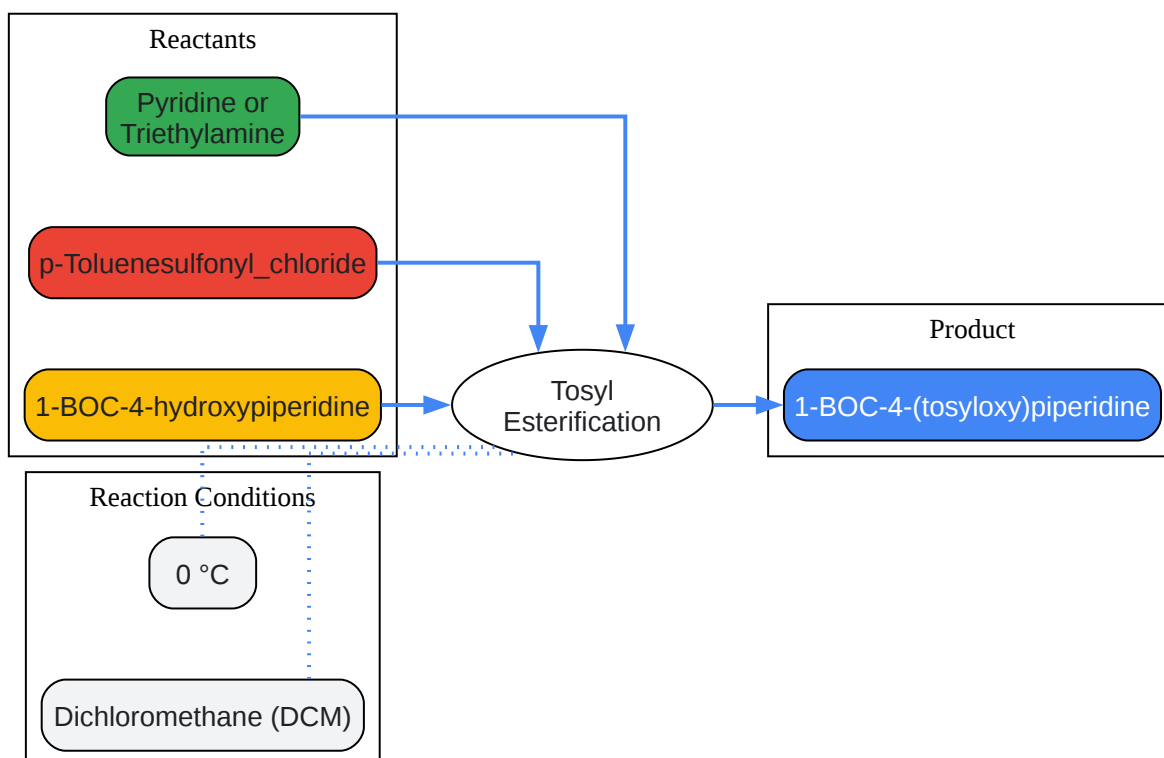
- To a solution of 1-BOC-4-hydroxypiperidine (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench by the slow addition of deionized water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **1-BOC-4-(tosyloxy)piperidine** as a white solid.

## Spectroscopic Analysis Protocols

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

## Synthetic Pathway Visualization

The synthesis of **1-BOC-4-(tosyloxy)piperidine** from its precursor is a straightforward yet crucial transformation in organic synthesis.



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Caption: Synthesis of **1-BOC-4-(tosyloxy)piperidine**.

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## References

- 1. Buy 1-BOC-4-(tosyloxy)piperidine | 118811-07-7 [smolecule.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)